molecular formula C15H18N4O3 B11662306 N'-[(E)-(3-methoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide

N'-[(E)-(3-methoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide

Cat. No.: B11662306
M. Wt: 302.33 g/mol
InChI Key: MXXMCOIHOXZOTG-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-[(E)-(3-methoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide features a propanehydrazide backbone linked to a 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl moiety and an (E)-3-methoxybenzylidene substituent. This structure combines a hydrazide functional group with aromatic and heterocyclic components, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its electronic properties are influenced by the electron-donating methoxy group, which may enhance stability and binding interactions in biological systems .

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide

InChI

InChI=1S/C15H18N4O3/c1-10-13(15(21)19-17-10)6-7-14(20)18-16-9-11-4-3-5-12(8-11)22-2/h3-5,8-9,13H,6-7H2,1-2H3,(H,18,20)(H,19,21)/b16-9+

InChI Key

MXXMCOIHOXZOTG-CXUHLZMHSA-N

Isomeric SMILES

CC1=NNC(=O)C1CCC(=O)N/N=C/C2=CC(=CC=C2)OC

Canonical SMILES

CC1=NNC(=O)C1CCC(=O)NN=CC2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Starting Materials

  • Ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoate : Synthesized via cyclocondensation of ethyl acetoacetate with hydrazine hydrate.

  • Hydrazine hydrate (80–99%) : Acts as the nucleophile to displace the ethoxy group.

Reaction Conditions

  • Solvent : Ethanol or methanol.

  • Temperature : Reflux (70–80°C) for 6–12 hours.

  • Molar ratio : 1:1.2 (ester : hydrazine).

  • Work-up : Removal of solvent under reduced pressure, followed by recrystallization in ethanol.

Table 1: Yields of Propanehydrazide Intermediate

MethodYield (%)Purity (%)Characterization Techniques
Conventional heating0.76>95TLC, IR, 1H^1 \text{H}-NMR
Microwave irradiation7.90>98HPLC, 13C^{13} \text{C}-NMR

Condensation with 3-Methoxybenzaldehyde

Reaction Mechanism

The propanehydrazide reacts with 3-methoxybenzaldehyde via nucleophilic addition-elimination to form the hydrazone bond (C=N\text{C=N}).

Conventional Thermal Method

  • Solvent : Ethanol (15–50 mL/g substrate).

  • Catalyst : Glacial acetic acid (2–5 mol%).

  • Temperature : Reflux (78°C) for 3–5 hours.

  • Molar ratio : 1:1.1 (hydrazide : aldehyde).

  • Work-up : Precipitation with water, filtration, and recrystallization in ethanol.

Microwave-Assisted Synthesis

  • Solvent : Ethanol or solvent-free conditions.

  • Catalyst : Piperidine (1–3 mol%).

  • Power : 300–600 W.

  • Time : 2–10 minutes.

  • Yield : 87% (vs. 70% conventional).

Table 2: Optimization of Condensation Reaction

ParameterConventional MethodMicrowave Method
Reaction time3–5 hours2–10 minutes
Yield70%87%
Energy consumptionHighLow
Purity>95%>98%

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (1:3 v/v).

  • Column chromatography : Silica gel (ethyl acetate/hexane, 3:7).

Table 3: Characterization of Final Product

TechniqueKey Observations
IR (KBr) 3200 cm1^{-1} (N–H), 1650 cm1^{-1} (C=O), 1590 cm1^{-1} (C=N)
1H^1 \text{H}-NMR δ 2.10 (s, 3H, CH3_3), δ 3.80 (s, 3H, OCH3_3), δ 8.20 (s, 1H, N=CH)
HPLC Retention time: 6.2 min; purity: 98.5%

Critical Analysis of Methodologies

Solvent Selection

  • Ethanol : Preferred for its low toxicity and ability to dissolve both reactants.

  • DMF : Alternative for high-temperature reactions but requires rigorous drying.

Catalytic Efficiency

  • Glacial acetic acid : Enhances reaction rate by protonating the carbonyl oxygen.

  • Piperidine : Facilitates imine formation in microwave synthesis.

Yield Optimization

  • Microwave irradiation : Reduces reaction time 20-fold and improves yield by 17%.

  • Stoichiometric excess : Using 1.1 equivalents of aldehyde minimizes side products.

Industrial Scalability Considerations

  • Batch reactors : Suitable for conventional methods but energy-intensive.

  • Flow chemistry : Compatible with microwave-assisted synthesis for continuous production.

  • Cost analysis : Microwave methods reduce energy costs by 40% despite higher equipment costs .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-methoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through a multi-step reaction involving hydrazine derivatives and aldehydes. The synthesis typically involves the following steps:

  • Formation of Hydrazone : Reacting 3-methoxybenzaldehyde with 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole in the presence of a suitable catalyst.
  • Purification : The product is purified using recrystallization techniques.
  • Characterization : Characterization is performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research:

1. Anti-inflammatory Properties

  • In silico studies have shown that N'-[(E)-(3-methoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide may act as an inhibitor of 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. Molecular docking studies suggest strong binding affinity to the enzyme, indicating potential for development as an anti-inflammatory agent .

2. Antioxidant Activity

  • Preliminary studies indicate that the compound exhibits antioxidant properties which can help in mitigating oxidative stress-related diseases. This is particularly relevant in conditions such as cancer and neurodegenerative disorders .

3. Antimicrobial Effects

  • Research has suggested that derivatives of pyrazole compounds possess antimicrobial activity against various pathogens. The specific application of this compound in antimicrobial therapy remains an area of active investigation .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. Results indicated a significant reduction in pro-inflammatory cytokines in vitro, supporting its potential use in treating inflammatory diseases.

Case Study 2: Antioxidant Potential

In another study, the antioxidant capacity was assessed using DPPH radical scavenging assays. The compound demonstrated notable scavenging activity, comparable to established antioxidants, suggesting its potential role in preventing oxidative damage .

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The following compounds share core similarities with the target molecule but differ in substituents and functional groups, leading to variations in physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Molecular Weight Key Structural Differences Reference
Target Compound 3-Methoxyphenyl C₁₉H₂₀N₄O₃* ~376.4† Reference compound
N′-{(E)-[4-(Diethylamino)phenyl]methylidene}-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide 4-(Diethylamino)phenyl C₂₂H₂₈N₆O₂ 408.5 Diethylamino group (electron-rich) vs. methoxy; increased molecular weight
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one 2-Nitrophenyl, acetyl C₁₃H₁₁N₃O₄ 273.24 Pyrazol-3-one core instead of hydrazide; nitro group (electron-withdrawing)
3-(4-Ethoxy-3-methoxyphenyl)-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide 2-Hydroxy-1-naphthyl, ethoxy-methoxyphenyl C₂₃H₂₆N₄O₃ 406.48 Naphthyl group (bulkier, lipophilic); ethoxy-methoxy substitution
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide 3-Ethoxy-2-hydroxyphenyl, 4-isobutylphenyl C₂₃H₂₆N₄O₃ 406.48 Ethoxy-hydroxy substitution; isobutylphenyl chain

*Estimated based on structural similarity; †Exact value requires experimental validation.

Physicochemical Properties

Melting Points and Solubility
  • The nitro-substituted pyrazol-3-one derivative () exhibits a high melting point (170°C), attributed to strong dipole interactions from the nitro group .
Spectroscopic Data
  • IR Spectroscopy: The nitro compound () shows peaks at 1702 cm⁻¹ (C=O stretch) and 1552 cm⁻¹ (NO₂), while hydrazides typically exhibit N-H stretches near 3200–3400 cm⁻¹ and C=O stretches at 1640–1660 cm⁻¹ .
  • NMR/UV-Vis: Electron-rich substituents (e.g., diethylamino in ) may redshift absorption spectra due to extended conjugation .

Biological Activity

N'-[(E)-(3-methoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide is a compound of significant interest due to its potential biological activities. This hydrazide derivative incorporates a pyrazole moiety, which is known for various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H18N4O2C_{15}H_{18}N_4O_2 and its IUPAC name: this compound. Its structure features a methoxyphenyl group and a pyrazole ring, contributing to its reactivity and biological interactions.

Antioxidant Properties

Recent studies indicate that compounds with similar structures exhibit antioxidant properties. Molecular docking simulations have shown that derivatives of pyrazoles can scavenge free radicals effectively, suggesting that this compound may also possess these capabilities .

Anti-inflammatory Effects

The pyrazole nucleus is often associated with anti-inflammatory activity. Research has demonstrated that related compounds reduce inflammation markers in various models. For instance, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in several studies. Pyrazole derivatives have been reported to exhibit activity against a range of bacteria and fungi. For example, derivatives similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating that this compound could be developed for therapeutic applications in treating infections .

Anticancer Potential

Emerging data suggest that compounds containing pyrazole rings may have anticancer properties. Studies utilizing molecular docking techniques indicate that such compounds can interact with cancer-related targets, potentially inhibiting tumor growth . The mechanism often involves the modulation of apoptotic pathways or interference with cell cycle progression.

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Study on Pyrazole Derivatives :
    A study investigated various pyrazole derivatives for their anticancer properties. The results indicated significant cytotoxicity against several cancer cell lines, with some compounds demonstrating selectivity towards cancerous cells over normal cells .
  • Anti-inflammatory Activity Assessment :
    In a controlled experiment, a series of hydrazone derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema in rats. The results showed a marked reduction in edema compared to control groups, supporting the hypothesis that similar structures may exert comparable effects .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntioxidantPyrazole DerivativesFree radical scavenging
Anti-inflammatoryHydrazone DerivativesReduced inflammation markers
AntimicrobialSimilar PyrazolesEffective against S. aureus, E. coli
AnticancerPyrazole DerivativesCytotoxicity against cancer cell lines

Q & A

Q. What are the standard synthetic routes for N'-[(E)-(3-methoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide, and what critical reaction conditions must be controlled?

The synthesis typically involves condensation of 3-methoxybenzaldehyde derivatives with hydrazide precursors under acidic or catalytic conditions. Key steps include:

  • Hydrazone formation : Reacting 3-methoxybenzaldehyde with propanehydrazide in ethanol or methanol under reflux (70–80°C) for 6–12 hours .
  • Pyrazole ring activation : Ensuring anhydrous conditions during cyclization to prevent hydrolysis of the 5-oxo-4,5-dihydro-1H-pyrazole moiety . Critical parameters include solvent polarity (e.g., ethanol vs. DMF), temperature control (±2°C), and stoichiometric ratios (1:1.2 aldehyde:hydrazide) to minimize side products .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR validate the hydrazone linkage (δ 8.2–8.5 ppm for imine proton) and pyrazole ring protons (δ 6.1–6.3 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 369.1452) and fragments indicative of the methoxyphenyl and pyrazole groups .
  • HPLC-PDA : Purity >95% is achievable using C18 columns with acetonitrile/water (70:30) mobile phase .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield when scaling up production for in vivo studies?

  • DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, catalyst loading, solvent volume). For example, a 2³ factorial design revealed that increasing catalyst (e.g., p-TsOH) to 10 mol% improved yield by 22% .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce reaction time (e.g., 2-hour residence time vs. 12-hour batch) .
  • In-line purification : Integrate scavenger resins (e.g., silica-bound sulfonic acid) to remove unreacted aldehydes .

Q. What strategies resolve discrepancies in reported bioactivity data (e.g., IC₅₀ variability across studies)?

  • Assay standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-laboratory variability .
  • Solubility correction : Pre-saturate DMSO stocks with PBS to prevent compound precipitation in cell media, which artificially inflates IC₅₀ values .
  • Metabolite screening : LC-MS/MS can identify active metabolites that may contribute to observed bioactivity differences .

Q. What in silico methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR), focusing on the methoxyphenyl group’s role in hydrophobic pocket interactions .
  • MD simulations : GROMACS-based 100-ns trajectories assess stability of the hydrazone linkage in aqueous environments .
  • QSAR modeling : Train models on pyrazole derivatives to correlate substituent effects (e.g., methoxy position) with inhibitory activity .

Q. How should researchers design experiments to evaluate metabolic stability in preclinical models?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, monitoring depletion via LC-MS. Half-life (t₁/₂) <30 minutes suggests rapid clearance .
  • CYP inhibition screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .
  • Stable isotope tracing : Administer ¹³C-labeled compound to track metabolite formation in plasma .

Q. What derivatization approaches enhance the compound’s pharmacological profile?

  • Prodrug synthesis : Acetylate the hydrazide group to improve oral bioavailability, with hydrolysis studies in simulated gastric fluid .
  • Metal complexation : Coordinate with Cu(II) or Zn(II) to enhance antimicrobial activity; characterize complexes via UV-Vis and EPR .
  • PEGylation : Attach polyethylene glycol (PEG-2000) to the pyrazole nitrogen to prolong half-life in circulation .

Data Contradiction Analysis

Q. How to address conflicting results in the compound’s anti-inflammatory activity across cell lines?

  • Cell-type specificity : Test in primary macrophages (e.g., RAW 264.7) vs. epithelial cells (e.g., HeLa) to identify lineage-dependent NF-κB inhibition .
  • Dose-response normalization : Express activity as % inhibition relative to TNF-α-induced IL-6 secretion, reducing variability from absolute concentration metrics .
  • Redox interference : Pre-treat cells with NAC (N-acetylcysteine) to determine if antioxidant effects confound anti-inflammatory readouts .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

ParameterOptimal RangeYield ImprovementSource
Catalyst (p-TsOH)8–10 mol%+22%
Reaction Time6–8 hours+15%
SolventAnhydrous Ethanol+12%

Q. Table 2: Analytical Benchmarks for Purity Assessment

TechniqueTarget MetricAcceptable RangeSource
¹H NMRImine Proton Shiftδ 8.2–8.5 ppm
HRMS[M+H]⁺ Accuracy±1.5 ppm
HPLC-PDARetention Time12.3±0.2 minutes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.